

A Technical Guide to High-Purity Temozolomide-d3 for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Temozolomide-d3

Cat. No.: B020092

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available sources of high-purity deuterated Temozolomide (**Temozolomide-d3**), its applications in research and development, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for scientists utilizing **Temozolomide-d3** as an internal standard in pharmacokinetic studies and other analytical applications.

Introduction to Temozolomide and its Deuterated Analog

Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma multiforme. It is a prodrug that, under physiological conditions, converts to the active compound 5-(3-methyltriazene-1-yl)imidazole-4-carboxamide (MTIC). MTIC then methylates DNA, leading to cytotoxicity in tumor cells.

Temozolomide-d3 is a stable isotope-labeled version of Temozolomide, where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic substitution results in a mass shift of +3 Da, making it an ideal internal standard for mass spectrometry-based quantification of Temozolomide in biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical methods.

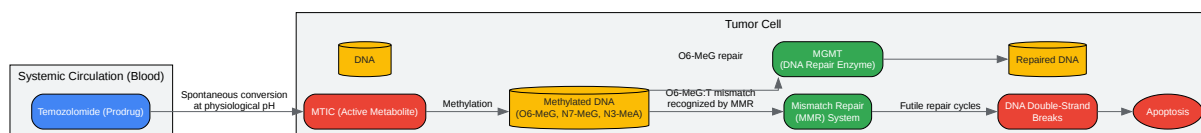
Commercial Sources of High-Purity Temozolomide-d3

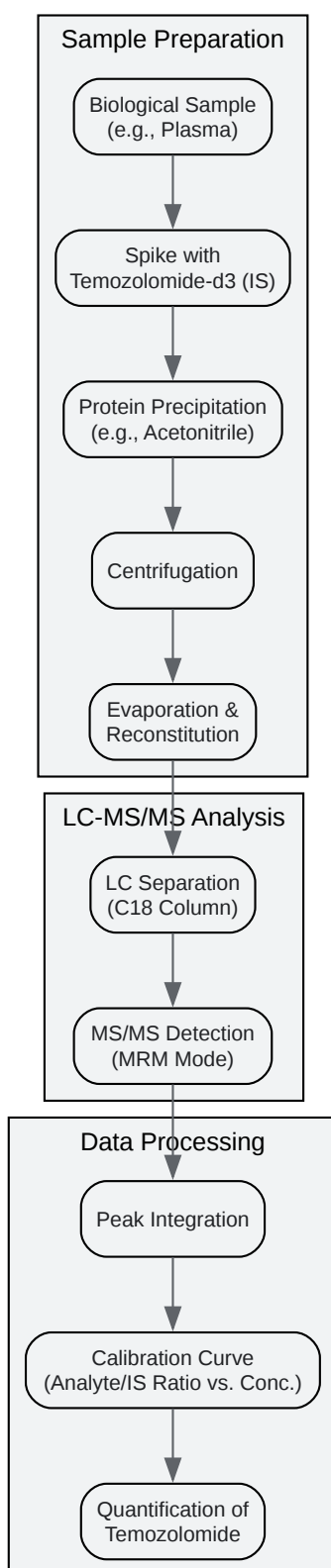
A number of chemical suppliers offer high-purity **Temozolomide-d3** for research purposes. The quality and specifications of the product can vary between suppliers. Below is a summary of commercially available sources and their reported specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed information.

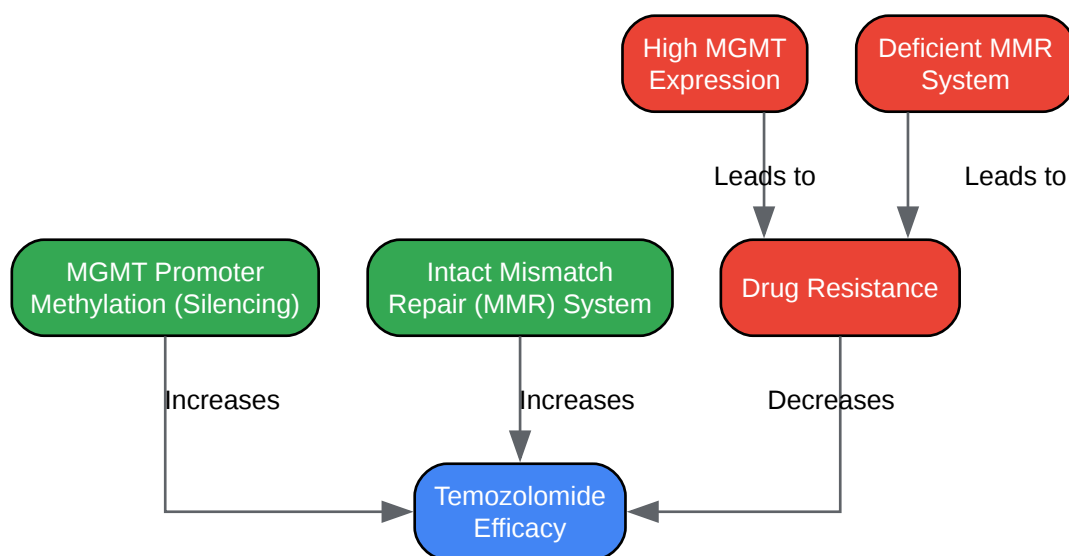
Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Purity/Enrichment
Cayman Chemical	208107-14-6	C ₆ H ₃ D ₃ N ₆ O ₂	197.2	≥98% (Temozolomide)[1]	≥99% deuterated forms (d1-d3); ≤1% d0[1]
MedChemExpress	208107-14-6	C ₆ H ₃ D ₃ N ₆ O ₂	197.17	99.80%	Not specified on website
Clearsynth	208107-14-6	C ₆ H ₃ D ₃ N ₆ O ₂	197.17	Not less than 95% by HPLC[2]	Not specified on website
Simson Pharma	208107-14-6	C ₆ H ₃ D ₃ N ₆ O ₂	197.17	CoA provided with product	Not specified on website
Veeprho	208107-14-6	C ₆ H ₃ D ₃ N ₆ O ₂	197.17	Not specified on website	Not specified on website
Santa Cruz Biotechnology	208107-14-6	C ₆ H ₃ D ₃ N ₆ O ₂	197.17	Refer to lot-specific CoA[3]	Not specified on website
Pharmaffiliates	208107-14-6	C ₆ H ₃ D ₃ N ₆ O ₂	197.17	Not specified on website	Not specified on website
KM Pharma Solution	208107-14-6	C ₆ H ₃ D ₃ N ₆ O ₂	197.2	>95%[4]	Not specified on website
TLC Pharmaceutical Standards	208107-14-6	C ₆ H ₃ D ₃ N ₆ O ₂	-	Not specified on website	Not specified on website

Mechanism of Action of Temozolomide

The cytotoxic effect of Temozolomide is mediated by its ability to methylate DNA. The following diagram illustrates the key steps in its mechanism of action.







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- To cite this document: BenchChem. [A Technical Guide to High-Purity Temozolomide-d3 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020092#commercially-available-sources-of-high-purity-temozolomide-d3\]](https://www.benchchem.com/product/b020092#commercially-available-sources-of-high-purity-temozolomide-d3)

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